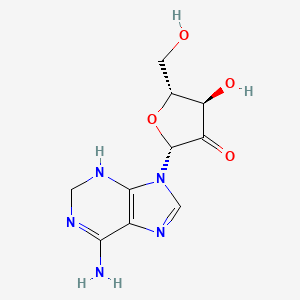

Adenosine,2'-deoxy-2,3-dihydro-2-oxo-

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

(2R,4R,5R)-2-(6-amino-2,3-dihydropurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h3-4,6,10,13,16-17H,1-2H2,(H2,11,12)/t4-,6-,10-/m1/s1 |

InChI Key |

HEWMVHBIIOFYSI-FAWMWEEZSA-N |

Isomeric SMILES |

C1NC2=C(C(=N1)N)N=CN2[C@H]3C(=O)[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

C1NC2=C(C(=N1)N)N=CN2C3C(=O)C(C(O3)CO)O |

Origin of Product |

United States |

Biochemical Pathways and Formation of 7,8 Dihydro 8 Oxo 2 Deoxyadenosine

Endogenous Formation through Reactive Oxygen Species (ROS)-Mediated DNA Oxidation

The intracellular environment contains numerous sources of ROS, including byproducts of mitochondrial respiration and inflammatory responses. mdpi.comnih.gov These highly reactive molecules can directly interact with DNA, leading to the formation of various lesions. While guanine (B1146940) is the most easily oxidized DNA base due to its low redox potential, adenine (B156593) is also a significant target. nih.gov The formation of 8-oxodA is a direct consequence of this oxidative stress, occurring when adenine residues within the DNA strand are chemically modified by ROS. Studies have shown that the levels of 8-oxodA can be substantial; in some cancer cells, the ratio of 8-oxodA to the more commonly studied 8-oxoguanine can approach 1:1. mdpi.com

The primary mechanism for the formation of 8-oxodA is the attack on the adenine base by the hydroxyl radical (•OH), one of the most potent ROS. nih.gov This radical attack predominantly occurs at the C8 position of the purine (B94841) ring. researchgate.net The reaction proceeds through the formation of a hydroxyl radical adduct at the C8 position, which is then oxidized to form the final 8-oxo lesion. This process converts the C8-H group into a C=O group, fundamentally altering the chemical properties of the base. researchgate.net This modification allows the nucleobase to adopt a syn conformation more readily than the standard anti conformation, which has significant implications for its base-pairing properties during DNA replication and repair. mdpi.com

The susceptibility of a specific DNA base to oxidative damage is not uniform throughout the genome but is influenced by the local sequence context. Research on the analogous guanine lesion, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), has provided significant insights into these contextual effects. For instance, the 5'-guanine in 5'-GG-3' sequences is more susceptible to oxidation. nih.gov Furthermore, the formation of 8-oxodG is not randomly distributed but tends to be enriched in specific genomic regions, such as gene promoters and telomeric repeats. nih.govmdpi.com

While direct studies on the sequence-dependent formation of 8-oxodA are less common, the principles derived from 8-oxodG research suggest that similar factors likely play a role. The local DNA structure, stacking interactions between adjacent bases, and the accessibility of the C8 position to ROS are all expected to modulate the rate of 8-oxodA formation. nsc.ru The mutagenic potential of 8-oxodA has been shown to be influenced by the surrounding sequence, which implies that the context is critical for the biological consequences of this lesion. mdpi.com

Enzymatic and Non-Enzymatic Processes Leading to its Generation

The generation of 8-oxodA is not solely a result of random ROS attacks but is also linked to specific enzymatic activities and chemical processes.

Various cellular enzymes, broadly termed metabolic oxidases, contribute to the endogenous pool of ROS that can damage DNA. mdpi.comnih.gov Specific enzymatic processes can create localized oxidative stress, leading to the formation of 8-oxodA. For example, histone demethylases, such as Lysine-Specific Demethylase 1 (LSD1), produce hydrogen peroxide (H₂O₂) as a byproduct of their catalytic cycle. nih.gov This H₂O₂ can be converted to highly reactive hydroxyl radicals via Fenton chemistry, inducing oxidative damage, including 8-oxodA, in the immediate vicinity of the enzyme's activity on chromatin.

During inflammatory responses, immune cells like neutrophils release the enzyme myeloperoxidase (MPO). MPO utilizes hydrogen peroxide to generate potent oxidizing agents, such as hypochlorous acid (HOCl). nih.govmdpi.com The release of MPO into the extracellular environment creates a highly oxidative milieu that can lead to widespread damage to host tissues, including the oxidation of DNA bases in nearby cells to form lesions like 8-oxodA. nih.gov

The study of 8-oxodA often relies on its chemical synthesis for use in experimental systems. The in vitro formation of this lesion highlights the chemical factors that can drive its generation. A common method for synthesizing 8-oxodA-containing oligonucleotides involves starting with a precursor molecule, such as 8-bromo-2'-deoxyadenosine. mdpi.com This precursor can be chemically converted to the 8-oxo derivative through various routes. One established method involves treatment with a mixture of 2-mercaptoethanol (B42355) and triethylamine. mdpi.com Another approach uses sodium acetate (B1210297) and acetic anhydride (B1165640), followed by treatment with sodium methoxide. researchgate.net These chemical synthesis methods underscore the susceptibility of the C8 position of adenine to nucleophilic substitution and subsequent conversion to the oxidized form under specific chemical conditions.

Formation within Deoxynucleotide Pools and Subsequent DNA Incorporation

In addition to the direct oxidation of adenine within the DNA polymer, 8-oxodA can be incorporated into the genome through a different pathway involving the cellular pool of deoxynucleoside triphosphates (dNTPs). ROS can oxidize free 2'-deoxyadenosine-5'-triphosphate (dATP) in the cytoplasm to form 7,8-dihydro-8-oxo-2'-deoxyadenosine-5'-triphosphate (8-oxodATP). mdpi.com

This oxidized nucleotide precursor is a substrate for various DNA polymerases and can be mistakenly incorporated into a new DNA strand during replication. oup.com The cell possesses a defense mechanism against this threat in the form of the enzyme MutT homolog 1 (MTH1), which "sanitizes" the nucleotide pool by hydrolyzing oxidized purine triphosphates like 8-oxodATP back to the monophosphate form, preventing their incorporation into DNA. mdpi.com

However, if this sanitization is incomplete, DNA polymerases can incorporate 8-oxodATP. The efficiency and fidelity of this incorporation vary significantly among different polymerases. For example, DNA polymerase β (Pol β) has been shown to be particularly efficient at incorporating 8-oxodATP. mdpi.com The kinetics of incorporation by different human polymerases opposite a template thymine (B56734) have been studied, revealing varying degrees of efficiency and fidelity.

| DNA Polymerase | Incorporated Nucleotide | Relative Efficiency vs. Correct Pair (A:T) | Key Finding |

|---|---|---|---|

| Polymerase α (Pol α) | dTMP (correct) | - | Shows ~10-fold preference for correct dTMP over incorrect dGMP. mdpi.com |

| Polymerase β (Pol β) | dTMP (correct) | - | Accuracy varies from 4- to 18-fold preference for dTMP over dGMP depending on sequence context. mdpi.com |

| Polymerase η (Pol η) | dTMP vs dGMP | Similar efficiency | Incorporates correct (dTMP) and incorrect (dGMP) nucleotides with almost equal efficiency. mdpi.com |

| PrimPol | dTMP (correct) | 3- to 4-fold > dGMP | Demonstrates high efficiency and relatively high fidelity, preferring dTMP over dGMP. mdpi.com |

Synthetic Methodologies for Research Applications

Chemoenzymatic Synthesis Approaches for Modified Deoxyadenosines

Chemoenzymatic synthesis offers an attractive alternative to purely chemical methods, often providing high regioselectivity and stereoselectivity under mild reaction conditions, which can simplify purification processes and reduce environmental impact. nih.gov These methods are particularly valuable for producing nucleoside analogues.

Enzymes such as nucleoside phosphorylases (NPs) and nucleoside 2'-deoxyribosyltransferases (NDTs) are pivotal in the chemoenzymatic synthesis of modified nucleosides. mdpi.com NDTs, in particular, are advantageous as they catalyze the one-step transfer of a 2'-deoxyribosyl group between purine (B94841) or pyrimidine (B1678525) bases, a process known as transglycosylation. mdpi.com This avoids the need for activated sugar donors like glycosyl-1-phosphates.

NDTs are classified into two main types: NDT-I, which is specific for purine nucleosides, and NDT-II, which can utilize both purine and pyrimidine nucleosides as substrates. mdpi.com This broad substrate specificity makes NDT-II enzymes highly versatile biocatalysts for generating novel nucleoside analogues. biorxiv.orgwhiterose.ac.uk The reaction involves the reversible transfer of a deoxyribosyl moiety from a donor nucleoside to an acceptor base, allowing for the synthesis of various modified nucleosides.

| Enzyme Type | Catalyzed Reaction | Substrate Specificity |

| Nucleoside Phosphorylases (NPs) | Reversible phosphorolysis of the N-glycosidic bond | Generally strict substrate specificity |

| Nucleoside Deoxyribosyltransferases (NDTs) | One-step transfer of a deoxyribosyl group between bases | NDT-I: Purines only; NDT-II: Purines and Pyrimidines |

The efficiency of chemoenzymatic synthesis is highly dependent on reaction conditions. Key parameters that are often optimized include the source of the enzyme, pH, temperature, and substrate concentrations. Enzymes from extremophiles, such as thermophilic or psychrotolerant organisms, have been explored to enhance stability and activity under various process conditions. biorxiv.orgacs.org For instance, NDT from the psychrophilic bacterium Bacillus psychrosaccharolyticus (BpNDT) has demonstrated high activity and stability over a broad range of pH and temperatures. mdpi.com

To drive the reaction equilibrium towards the desired product and maximize yield, strategies such as using a coupled enzyme system or adjusting substrate ratios are employed. biorxiv.org Immobilization of the enzyme onto a solid support is another critical optimization strategy. Immobilization can enhance enzyme stability, improve specific activity, and permit the recycling of the biocatalyst over numerous reaction cycles, which increases the process's economic viability and sustainability. mdpi.comacs.org For example, immobilized BpNDT could be recycled for at least 30 consecutive cycles in the synthesis of 2'-deoxyadenosine (B1664071) with only a 25% loss of activity. mdpi.com

Total Chemical Synthesis Strategies and Advances

Total chemical synthesis provides a robust and versatile route to 8-oxo-dA and its derivatives, enabling the production of quantities required for structural and biological studies.

The formation of the N-glycosidic bond between the purine base (8-oxoadenine) and the deoxyribose sugar is a critical step in nucleoside synthesis. This reaction must be controlled to produce the desired β-anomer with high stereoselectivity and to ensure the bond forms at the correct nitrogen atom (N9) of the purine ring (regioselectivity). harvard.edu

Modern glycosylation methods often rely on catalyst-controlled reactions to achieve high selectivity under mild conditions. harvard.edu The choice of glycosyl donor, acceptor, and promoter system is crucial. While specific protocols for the glycosylation step in 8-oxo-dA synthesis are part of larger multi-step procedures, the general principles involve activating the anomeric carbon of a protected deoxyribose derivative to facilitate nucleophilic attack by the protected 8-oxoadenine base. frontiersin.orgdtu.dk The presence of neighboring groups on the sugar ring can influence the stereochemical outcome, either through direct participation or by sterically directing the incoming nucleobase. dtu.dk

Protecting groups are essential in the multi-step chemical synthesis of nucleosides to prevent unwanted side reactions at various functional groups. twistbioscience.commdpi.com In the synthesis of the 8-oxo-dA phosphoramidite (B1245037) building block for oligonucleotide synthesis, several key protecting groups are employed. twistbioscience.com

A common synthetic route to 8-oxo-dA starts from 8-bromo-2'-deoxyadenosine. nih.govmdpi.com This precursor is converted to an 8-benzyloxy derivative, followed by catalytic hydrogenation to install the 8-oxo functionality. nih.govmdpi.com Throughout this process and the subsequent conversion to a phosphoramidite, protecting groups are vital.

The 5'-hydroxyl group of the deoxyribose is typically protected with an acid-labile dimethoxytrityl (DMT) group. twistbioscience.comnih.gov The phosphite (B83602) moiety of the phosphoramidite is protected with a β-cyanoethyl group, which is removed under mild alkaline conditions. twistbioscience.com The exocyclic amino group of the adenine (B156593) base also requires protection, often with groups like benzoyl or phenoxyacetyl, to prevent reactions during oligonucleotide synthesis. elsevierpure.com

| Functional Group | Common Protecting Group | Deprotection Condition |

| 5'-Hydroxyl (Sugar) | Dimethoxytrityl (DMT) | Mild Acid (e.g., Trichloroacetic acid) |

| Phosphite/Phosphate (B84403) | β-Cyanoethyl | Mild Base (e.g., Aqueous ammonia) |

| Exocyclic Amine (Base) | Benzoyl (Bz), Phenoxyacetyl (Pac) | Strong Base (e.g., Aqueous ammonia) |

Preparation of Oligonucleotides Containing Site-Specific 7,8-dihydro-8-oxo-2'-deoxyadenosine

The incorporation of a single, site-specific 8-oxo-dA lesion into a DNA strand is achieved using automated solid-phase synthesis based on phosphoramidite chemistry. wikipedia.org This requires the prior synthesis of the corresponding 3'-O-phosphoramidite derivative of 8-oxo-dA, protected appropriately as described above. nih.gov

The synthesis of the 8-oxo-dA phosphoramidite must be performed under strictly anhydrous conditions to prevent hydrolysis and ensure high purity, as impurities can lead to erratic results during automated DNA synthesis. nih.gov Once prepared, the modified phosphoramidite building block is used in the standard automated synthesis cycle to be coupled at the desired position in the growing oligonucleotide chain. wikipedia.org

A critical consideration for synthesizing oligonucleotides containing 8-oxo-dA is the final deprotection step. The 8-oxo-dA residue is susceptible to air oxidation, which can lead to significant degradation of the final product. nih.gov Therefore, it is essential to add an antioxidant, such as 2-mercaptoethanol (B42355), to the ammonia (B1221849) solution used for deprotection. researchgate.net Following these specialized conditions allows for the preparation of oligonucleotides containing 8-oxo-dA in excellent yields, with the integrity of the sequence and modification confirmed by enzymatic degradation and mass spectrometry. nih.gov

Solid-Phase Synthesis Techniques

Solid-phase synthesis is the cornerstone for the assembly of custom DNA and RNA sequences, including those with modified bases. The process involves anchoring the first nucleoside to a solid support, typically controlled pore glass (CPG), and then sequentially adding the subsequent nucleosides in a cyclical process. Each cycle consists of four main chemical reactions:

Detritylation (Deblocking): The cycle begins with the removal of the 5'-hydroxyl protecting group, which is most commonly a dimethoxytrityl (DMT) group. This is achieved by treating the support-bound nucleoside with a mild acid, such as trichloroacetic or dichloroacetic acid, exposing the 5'-hydroxyl for the subsequent coupling reaction.

Coupling (Condensation): The next nucleoside, in the form of a phosphoramidite synthon, is activated by a weak acid like 1H-tetrazole or a more reactive substitute. This activated intermediate then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage. The reaction is carried out under anhydrous conditions to ensure high coupling efficiency, which typically approaches 99%.

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to the formation of deletion-mutant sequences, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to the more stable phosphotriester. This is commonly done using an aqueous solution of iodine in the presence of a weak base like pyridine (B92270) or lutidine.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a final deprotection step, often with aqueous ammonia. For sensitive modified nucleosides like 8-oxo-2'-deoxyadenosine (B120488), the addition of an antioxidant during this deprotection step is critical to prevent degradation.

Molecular Mechanisms of Action and Biological Interactions

Interaction with DNA and RNA: Effects on Structure and Stability

The introduction of dOxoA into a nucleic acid strand can alter its structural integrity and thermodynamic stability. These changes are critical as they influence the recognition of the lesion by DNA polymerases and repair enzymes.

The formation of dOxoA can occur via direct oxidation of an adenine (B156593) residue already present in the DNA backbone. mdpi.com Alternatively, it can be incorporated during DNA replication from an oxidized nucleotide pool. nih.gov The triphosphate form, 8-oxo-dATP, is a substrate for several DNA polymerases. DNA Polymerase β (Pol β), a key enzyme in base excision repair, has been shown to incorporate 8-oxo-dATP, particularly when a thymine (B56734) is present in the template strand. nih.gov The mammalian DNA polymerase α-primase complex has also been observed to incorporate nucleotides opposite dOxoA, and in some sequence contexts, can even mis-incorporate dGMP. nih.gov

To prevent its incorporation, cells have sanitizing enzymes like MTH1 (MutT Homolog 1), which can hydrolyze 8-oxo-dATP in the nucleotide pool, converting it back to the monophosphate form and thus preventing it from being used by polymerases. nih.gov While the incorporation into DNA is established, information regarding the incorporation of the corresponding ribonucleoside into RNA strands is not well-characterized.

The presence of dOxoA within a DNA duplex influences its stability, though the effect is context-dependent. When paired with its Watson-Crick partner, thymine (T), dOxoA causes only a minor destabilization of the DNA helix. nih.gov However, its presence can lower the discrimination between correct and incorrect base pairings. nih.gov

NMR and thermal melting studies have provided quantitative insights into these effects. An 8-oxoA:T pair does not cause a substantial disruption of the B-form DNA helix geometry. nih.gov However, it does result in a slight decrease in the melting temperature (Tm), indicating a minor loss of stability. nih.gov In contrast, a dOxoA lesion paired with cytosine (C) leads to more significant structural and dynamic differences within the duplex. nih.gov The dOxoA nucleobase can exist in different tautomeric forms and can adopt a syn conformation, particularly when mispaired with guanine (B1146940) (G), which alters the standard geometry of the base pair. nih.gov

| Duplex Context | Observed Effect on Stability | Reference |

|---|---|---|

| 8-oxoA:T (in a 30-bp duplex) | Slightly decreases Tm by 1.7 °C. | nih.gov |

| 8-oxoA:T (in a 13-bp duplex) | Tm of 54.7 °C. | nih.gov |

| 8-oxoA:G (in a 13-bp duplex) | Tm of 51.2 °C, indicating diminished mismatch discrimination. | nih.gov |

| 8-oxoA:C | Causes notable structural and dynamic differences. | nih.gov |

Recognition and Processing by DNA Repair Enzymes

To counteract the mutagenic potential of dOxoA, cells have evolved specific DNA repair mechanisms. The primary pathway responsible for removing this type of damage is the Base Excision Repair (BER) pathway.

The BER pathway is the main cellular defense against dOxoA. nih.gov This multi-step process is initiated by a specialized class of enzymes called DNA glycosylases, which recognize and excise the damaged base. The repair of dOxoA in human cells is an efficient process, with its half-life being notably shorter than that of the more commonly studied oxidative lesion, 8-oxoguanine. nih.gov

The initial recognition and removal of dOxoA is carried out by DNA glycosylases, with varying degrees of specificity.

Thymine DNA Glycosylase (TDG): Human TDG has been identified as a key enzyme in the repair of dOxoA. nih.gov It efficiently excises the damaged adenine base, particularly when it is paired with thymine, cytosine, or guanine. nih.gov The activity of TDG can also be influenced by the base located at the 3'-position relative to the dOxoA lesion. nih.gov

8-Oxoguanine DNA Glycosylase (OGG1): While OGG1 is the primary enzyme for repairing 8-oxoguanine, its activity on dOxoA is modest. nih.gov OGG1 recognizes and removes dOxoA, but typically only when the lesion is paired with a cytosine. nih.govnih.gov

Nei-like DNA Glycosylase 1 (NEIL1): Similar to OGG1, NEIL1 shows only weak activity towards dOxoA. nih.gov Its limited excision activity is also observed primarily on dOxoA:C pairs. nih.gov

| DNA Glycosylase | Activity on dOxoA | Opposite Base Preference | Reference |

|---|---|---|---|

| TDG | High | T, C, G | nih.gov |

| OGG1 | Modest | C | nih.govnih.gov |

| NEIL1 | Weak | C | nih.gov |

Following the excision of the dOxoA base by a DNA glycosylase like TDG, an apurinic/apyrimidinic (AP) site is left in the DNA backbone. nih.gov This AP site is a cytotoxic and mutagenic intermediate that must be further processed by the downstream enzymes of the BER pathway.

The next step is carried out by an AP endonuclease , primarily APE1 in humans. APE1 recognizes the AP site and incises the phosphodiester backbone immediately 5' to the baseless site. This action creates a single-strand break with a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (B84403) (5'-dRP) moiety.

This processed nick serves as a substrate for a DNA polymerase , such as Pol β. Pol β is recruited to the site, where it performs two functions. First, it inserts the correct nucleotide (dATP) opposite the corresponding base on the undamaged strand. Although the lesion itself does not represent a major obstacle for nucleotide incorporation by Pol β on gapped substrates, its primary role in this stage of repair is gap-filling synthesis. nih.gov Second, Pol β uses its dRP-lyase activity to remove the 5'-dRP residue left by APE1. Finally, the remaining nick in the DNA backbone is sealed by a DNA ligase , completing the repair process and restoring the original DNA sequence.

Mismatch Repair (MMR) System Interactions

The direct interaction between Adenosine (B11128), 2'-deoxy-2,3-dihydro-2-oxo- and the Mismatch Repair (MMR) system is not extensively documented in current scientific literature. The primary function of the MMR system is to recognize and correct erroneous insertions, deletions, and mis-incorporations of bases that arise during DNA replication and recombination. While the MMR pathway is known to interact with certain forms of oxidative DNA damage, particularly the mispairing of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) with adenine, its role in recognizing 2-OH-dA lesions or mispairs involving this adduct is not clearly established. nih.govnih.gov It is plausible that if a DNA polymerase misincorporates a nucleotide opposite a 2-OH-dA lesion, the resulting geometrically distorted mispair could be a substrate for MMR recognition, but specific evidence for this mechanism is pending further research. nih.gov

Nucleotide Excision Repair (NER) Pathway Considerations

The Nucleotide Excision Repair (NER) pathway is a versatile system responsible for removing a wide range of bulky, helix-distorting DNA lesions. nih.govwikipedia.org These include damage induced by ultraviolet (UV) light and various chemical adducts. wikipedia.org There is also evidence that NER is involved in eliminating some types of oxidative DNA damage, particularly bulky lesions such as 8,5′-cyclopurine-2′-deoxynucleosides, which involve damage to both the base and the sugar moiety. nih.govglenresearch.comnih.gov

However, Adenosine, 2'-deoxy-2,3-dihydro-2-oxo- is a non-bulky, single-base modification. Generally, such small lesions are primarily addressed by the Base Excision Repair (BER) pathway. mdpi.comnih.gov While interplay between DNA repair pathways exists, there is currently no direct evidence to suggest that 2-OH-dA is a primary substrate for recognition and excision by the NER machinery. glenresearch.com The NER pathway's initiation by proteins like XPC, which recognize significant helical distortion, makes it less likely to be the principal repair route for a subtle lesion like 2-OH-dA. nih.govmdpi.com

Modulation of DNA Polymerase Activity and Fidelity

The triphosphate form of the compound, 2-hydroxydeoxyadenosine triphosphate (2-OH-dATP), can be utilized as a substrate by various DNA polymerases, thereby directly impacting the fidelity of DNA replication. nih.govnih.gov The presence of this oxidized nucleotide in the cellular pool can lead to its incorporation into newly synthesized DNA strands. Studies have shown that both prokaryotic and eukaryotic DNA polymerases can incorporate 2-OH-dATP, though with differing efficiencies and specificities. nih.govnih.gov This incorporation demonstrates a clear modulation of normal polymerase activity, as the enzyme accepts a damaged nucleotide, which can subsequently lead to replication errors.

Misincorporation Events and Mutagenic Potential in in vitro Systems

The mutagenic potential of 2-OH-dATP has been demonstrated in various in vitro systems. A key finding is that the identity of the base opposite which 2-OH-dATP is incorporated is highly dependent on the specific DNA polymerase involved. nih.gov For instance, mammalian DNA polymerase α has been shown to misincorporate the oxidized nucleotide opposite template cytosine (C) and thymine (T). nih.gov In contrast, Escherichia coli DNA polymerase III primarily incorporates it opposite guanine (G), leading to G→T transversions. nih.gov Y-family DNA polymerases, such as human DNA polymerase η, also exhibit a propensity to incorporate 2-OH-dATP, particularly opposite guanine and thymine. nih.gov

These misincorporation events underscore the compound's mutagenic nature. The mutagenic frequency of 2-OH-dATP is considered comparable to that of the well-studied oxidative lesion 8-OH-dGTP. nih.govnih.gov In HeLa cell extracts, 2-OH-dATP induces both substitution and deletion mutations in a dose-dependent manner, with G·C→A·T transitions being the most frequently observed substitution. nih.gov

| DNA Polymerase | Organism/System | Template Base for Misincorporation | Resulting Mutation Type | Reference |

|---|---|---|---|---|

| DNA Polymerase α | Mammalian | Cytosine (C), Thymine (T) | G·C→A·T transition | nih.govnih.gov |

| DNA Polymerase III | E. coli | Guanine (G) | G→T transversion | nih.gov |

| DNA Polymerase η (Y-family) | Human | Guanine (G) > Thymine (T) | G:C to T:A transversion | nih.gov |

| DNA Polymerase IV (Y-family) | E. coli | Guanine (G), Thymine (T) | - | researchgate.net |

Structural Basis for Base Pairing and Translesion Synthesis

The structural properties of the 2-OH-Ade base are fundamental to its ambiguous base-pairing capabilities and mutagenicity. The molecule can exist in different tautomeric forms (the 2-hydroxy and the 1,2-dihydro-2-oxo isomers) and can also adopt both syn and anti conformations relative to the deoxyribose sugar. nih.gov This conformational and tautomeric flexibility allows 2-OH-Ade to form non-standard base pairs with multiple canonical bases, including cytosine, adenine, and guanine. nih.govnih.gov For example, the syn conformation of a purine (B94841) lesion is often implicated in mispairing with another purine. nih.gov This versatility in hydrogen bonding explains the polymerase-dependent misincorporation patterns observed in vitro. nih.govnih.gov

When a replicative polymerase encounters a 2-OH-dA lesion in the template strand, it may stall. This stall can be overcome by specialized translesion synthesis (TLS) polymerases. psu.edu These polymerases have more open and flexible active sites that can accommodate distorted template-primer structures, allowing them to insert a nucleotide opposite the lesion, albeit often with reduced fidelity. The ability of 2-OH-Ade to form various base pairs likely facilitates its bypass by these TLS polymerases. nih.gov

Influence on Cellular Processes at the Molecular Level

Activation of Autophagy Pathways (e.g., AMPK/ULK1-dependent)

Adenosine, 2'-deoxy-2,3-dihydro-2-oxo- (2-oxoadenosine) can exert significant influence on fundamental cellular processes by disrupting cellular energy homeostasis, which can in turn activate autophagy. Studies have shown that 2-oxoadenosine is sequentially phosphorylated intracellularly by adenosine kinase (ADK) and other kinases to form 2-oxo-ATP. elsevierpure.comresearchgate.net This process leads to two critical outcomes: the intracellular accumulation of 2-oxo-ATP and a concurrent, significant depletion of the cell's normal ATP pool. elsevierpure.comresearchgate.net

Cellular energy status is a primary regulator of autophagy. The AMP-activated protein kinase (AMPK) acts as a crucial energy sensor; it is activated by a high AMP:ATP ratio, which is a hallmark of ATP depletion. basicmedicalkey.com Once activated, AMPK initiates a signaling cascade that leads to autophagy, primarily through the phosphorylation and activation of the Unc-51 like autophagy activating kinase 1 (ULK1) complex. psu.edu Therefore, by causing a reduction in cellular ATP levels, 2-oxoadenosine can trigger the AMPK/ULK1-dependent autophagy pathway. elsevierpure.comresearchgate.netpsu.edu This represents an indirect molecular mechanism by which the compound can induce a cellular self-degradative process in response to energy stress.

Impact on Intracellular Nucleotide Pools and Metabolism

The introduction of Adenosine, 2'-deoxy-2,3-dihydro-2-oxo-, also known as 2-oxoadenosine (2-oxo-Ado), into a cellular environment initiates a cascade of metabolic events that significantly alters the landscape of intracellular nucleotide pools. The cytotoxicity of this compound is intrinsically linked to its intracellular phosphorylation.

Upon cellular uptake, 2-oxo-Ado is metabolized through successive phosphorylation steps to form 2-oxo-AMP, 2-oxo-ADP, and ultimately 2-oxo-ATP. This process is crucial for its biological activity. The accumulation of these phosphorylated derivatives within the cell directly correlates with the compound's cytotoxic effects.

A key consequence of the intracellular accumulation of 2-oxo-ATP is the concurrent depletion of adenosine triphosphate (ATP). This disruption of the cell's primary energy currency is a significant factor in the observed cytotoxicity. Quantitative analysis via high-performance liquid chromatography (HPLC) has demonstrated this inverse relationship. In T9 cells exposed to 100 µM 2-oxo-Ado for 6 hours, a substantial amount of 2-oxo-ATP was detected, a species absent in control cells. Concurrently, the intracellular concentration of ATP was significantly reduced in the presence of 2-oxo-Ado.

The following interactive data table summarizes the findings from a study on the effect of 2-oxo-Ado on intracellular nucleotide concentrations in T9 cells.

| Compound | Concentration in Control Cells (nmol per 1 × 10^6 cells) | Concentration in 2-oxo-Ado Treated Cells (nmol per 1 × 10^6 cells) |

| ATP | ~9 | Significantly Reduced |

| 2-oxo-Ado | Not Detected | Detected |

| 2-oxo-AMP | Not Detected | Detected |

| 2-oxo-ADP | Not Detected | Detected |

| 2-oxo-ATP | Not Detected | Detected |

Data derived from a study on T9 cells exposed to 100 µM 2-oxo-Ado for 6 hours.

The reliance on intracellular phosphorylation for cytotoxicity is a critical aspect of the compound's mechanism. This metabolic activation leads to a state of profound energy stress due to ATP depletion, contributing to growth arrest and cell death in susceptible cell lines.

Modulation of Cell Signaling Cascades (mechanistic studies)

Mechanistic studies have begun to unravel the interaction of Adenosine, 2'-deoxy-2,3-dihydro-2-oxo- with intracellular signaling cascades. One notable pathway that is affected is the p38 mitogen-activated protein kinase (MAPK) pathway.

Research has shown that exposure of cells to 2-oxo-Ado can lead to the activation of the p38 MAPK pathway through the activation of its upstream kinases, MKK3 and MKK6. This activation is a cellular response to the stress induced by the compound.

However, further investigation has revealed that this activation of the p38 MAPK pathway is not the primary driver of 2-oxo-Ado-induced cytotoxicity. Studies have demonstrated that the cell death induced by this compound is not dependent on the activation of this specific signaling cascade. This indicates that while the p38 MAPK pathway is responsive to the presence of 2-oxo-Ado, its role appears to be secondary to the metabolic disruptions, namely the accumulation of 2-oxo-ATP and the depletion of ATP, in mediating the ultimate cytotoxic outcome.

Therefore, the modulation of the p38 MAPK pathway by Adenosine, 2'-deoxy-2,3-dihydro-2-oxo- is considered a collateral effect rather than the central mechanism of its action. The primary mechanism of cytotoxicity is more directly linked to the metabolic consequences detailed in the previous section.

Biological Significance and Research Models

Role in Genomic Stability and Mutagenesis Mechanisms

The formation of d(oxoA) within a DNA strand can disrupt the normal functioning of cellular machinery, leading to genetic mutations if not properly repaired. It is considered a premutagenic lesion because of its propensity to cause errors during DNA replication. Various DNA polymerases interact with this lesion differently, influencing the type and frequency of mutations that arise.

A primary concern regarding d(oxoA) is its ability to cause specific point mutations. Research has demonstrated that this lesion is a significant source of A→C transversions. This specific mutation signature arises from the altered base-pairing properties of the oxidized adenine (B156593) base. The 2-oxo group allows d(oxoA) to form a stable Hoogsteen base pair with a guanine (B1146940) (G) nucleotide during DNA replication.

When a DNA polymerase encounters a d(oxoA) lesion in the template strand, it may incorrectly incorporate a deoxyguanosine triphosphate (dGTP) opposite the lesion. This misincorporation is facilitated by the syn conformation that d(oxoA) can adopt, which presents a Hoogsteen edge for pairing with an anti-conformation dGTP, creating a geometry that fits within the active site of certain polymerases. If this d(oxoA):G mispair is not corrected before the next round of replication, the G will serve as a template for a cytosine (C), completing the A•T to C•G transversion. Studies with human DNA polymerases β (pol β) and η (pol η) have provided kinetic data supporting this mechanism, showing that these enzymes can incorporate dGTP opposite the lesion.

Application as a Research Tool or Probe in Biochemical Investigations

The unique properties of d(oxoA) make it a valuable tool for studying the mechanisms of DNA damage, repair, and replication. By incorporating this lesion into synthetic DNA strands, researchers can investigate the intricate interactions between damaged DNA and cellular proteins.

Synthetically prepared oligonucleotides containing d(oxoA) at a specific site are widely used in enzyme kinetic studies. These constructs serve as substrates to determine how various DNA polymerases bypass the lesion and to quantify the efficiency and fidelity of nucleotide incorporation opposite the damage. nih.gov Such studies provide key kinetic parameters like Km (Michaelis constant) and kcat (catalytic rate), which reveal the enzyme's affinity for the damaged template and its turnover rate.

For example, kinetic analyses have shown that while some high-fidelity polymerases are significantly blocked by the lesion, certain translesion synthesis (TLS) polymerases can bypass it, albeit with a higher error rate. Furthermore, non-hydrolyzable or modified analogs of d(oxoA) can be designed to act as inhibitors or mechanistic probes for DNA repair enzymes like DNA glycosylases. For instance, analogs like 2'-deoxy-2'-fluoroadenosine have been used to study the binding affinity of repair enzymes to DNA containing a lesion without cleavage occurring, thereby trapping the enzyme-substrate complex for structural or biochemical analysis. nih.gov

| DNA Polymerase | Incoming Nucleotide (dNTP) | Relative Incorporation Efficiency (Vmax/Km) | Mutation Type |

|---|---|---|---|

| Polymerase β | dTTP (correct) | Low | - |

| Polymerase β | dGTP (incorrect) | Moderate | A→C Transversion |

| Polymerase η | dTTP (correct) | Moderate | - |

| Polymerase η | dGTP (incorrect) | High | A→C Transversion |

This table presents a simplified, illustrative summary based on findings from multiple kinetic studies. Actual values can vary based on experimental conditions and sequence context.

To track the lesion within complex biological systems, d(oxoA) can be modified with reporter tags. The synthesis of fluorescent analogs of deoxynucleosides is a well-established technique for creating probes to study DNA structure and protein-DNA interactions. nih.gov A fluorescent group can be attached to the d(oxoA) nucleobase, allowing researchers to monitor its location and environment within a DNA duplex through changes in fluorescence intensity or wavelength. researchgate.net

Similarly, isotopic labeling is a powerful technique for quantitative analysis. researchgate.net By synthesizing d(oxoA) with stable isotopes (e.g., 13C, 15N, or 2H), researchers can use mass spectrometry to accurately quantify the levels of this lesion in cellular DNA after exposure to oxidative stress. nih.gov These isotopically labeled standards are crucial for distinguishing endogenous adducts from those formed by external agents and for validating DNA repair studies. researchgate.net

In vitro and Cellular Model Systems for Mechanistic Studies

Understanding the cellular response to d(oxoA) requires robust experimental systems. Researchers employ a variety of in vitro and cell-based models to dissect the molecular mechanisms of mutagenesis and repair.

In vitro replication systems , utilizing purified DNA polymerases and synthetic DNA templates containing d(oxoA), are fundamental for detailed kinetic analysis of lesion bypass. nih.gov Another powerful tool is the use of cell-free extracts, such as those derived from HeLa cells, which contain the entire replicative machinery. These systems allow for the study of DNA replication in a more physiologically relevant context, including the interplay of multiple polymerases and accessory proteins.

Cellular models are essential for understanding how d(oxoA) is processed within a living organism. Yeast models, with their well-characterized DNA damage response pathways, are often used for genetic screens to identify genes involved in the repair or tolerance of this lesion. In mammalian cells, techniques like site-specific integration of a plasmid containing a single d(oxoA) lesion allow researchers to study the mutagenic outcome and repair efficiency in a controlled manner. Furthermore, cell lines deficient in specific DNA repair genes (e.g., OGG1, which primarily targets 8-oxoguanine but is part of the broader BER pathway) can be used to investigate the roles of different pathways in processing d(oxoA). mdpi.comstonybrookmedicine.edu Cell-free systems have also been developed to specifically analyze mutagenesis induced by reactive oxygen species like H2O2, providing insights into the spectrum of mutations generated by oxidative damage. nih.govnih.gov

| Model System | Application | Key Findings |

|---|---|---|

| Purified DNA Polymerases | Enzyme kinetics of lesion bypass | Quantifies fidelity and efficiency of individual polymerases. |

| HeLa Cell Extracts | In vitro DNA replication studies | Reveals interplay of replication proteins in lesion processing. |

| Yeast (S. cerevisiae) Models | Genetic screens for repair pathways | Identifies genes involved in tolerance and repair of oxidative damage. |

| Mammalian Cell Lines | In vivo mutagenesis and repair assays | Determines mutation frequency and spectrum in a cellular context. |

| DNA Repair-Deficient Mouse Models | Study of long-term lesion accumulation | Links unrepaired oxidative damage to aging and disease phenotypes. |

Reconstituted Biochemical Assays with Purified Enzymes

Reconstituted biochemical assays using purified enzymes are essential for dissecting the molecular mechanisms of DNA repair at the enzymatic level. These in vitro systems allow for the precise characterization of the activity of specific enzymes on DNA substrates containing a single, defined lesion, such as 2-oxo-2'-deoxyadenosine.

Through such assays, several DNA glycosylases, the enzymes that initiate the BER pathway by recognizing and excising damaged bases, have been investigated for their ability to process 2-oxo-2'-deoxyadenosine. Early studies with the Escherichia coli MutY protein, a DNA glycosylase known to remove adenine from A:8-oxoguanine mispairs, revealed that it has very poor activity on 2-hydroxyadenine-containing DNA, irrespective of the opposing base. nih.govsemanticscholar.orgnih.gov This finding suggested that other enzymes are primarily responsible for the repair of this lesion in E. coli.

Subsequent research has identified other key players in the repair of 8-oxoadenine. The human enzyme Thymine-DNA Glycosylase (TDG) and the E. coli enzyme Mismatch-specific Uracil-DNA Glycosylase (MUG) have been shown to efficiently excise 8-oxoadenine from various base pair contexts, including when paired with thymine (B56734), guanine, or cytosine. nih.gov The human homolog of MutY, MUTYH, has also been shown to possess glycosylase activity for 2-oxoadenine. nih.gov

These reconstituted systems are crucial for determining the substrate specificity and kinetic parameters of DNA repair enzymes, providing a detailed understanding of their function in maintaining genome integrity.

Table 2: Detailed Research Findings from Reconstituted Biochemical Assays

| Enzyme | Source Organism | Substrate(s) | Key Findings | Reference |

|---|---|---|---|---|

| MutY | Escherichia coli | 2-hydroxyadenine (2-OH-Ade) paired with any base | Very poor substrate for MutY glycosylase activity. | nih.govsemanticscholar.orgnih.gov |

| MUTYH | Human | 2-oxoadenine (2-oxoA) | Possesses glycosylase activity for 2-oxoA. | nih.gov |

| Thymine-DNA Glycosylase (TDG) | Human | 8-oxoadenine (8-oxoA) paired with T, G, or C | Efficiently excises 8-oxoA. | nih.gov |

| Mismatch-specific Uracil-DNA Glycosylase (MUG) | Escherichia coli | 8-oxoadenine (8-oxoA) paired with T, G, or C | Capable of removing 8-oxoA. | nih.gov |

Derivatives and Analogs of 7,8 Dihydro 8 Oxo 2 Deoxyadenosine for Academic Research

Rational Design Principles for Structural Modification

The rational design of 8-oxo-dAdo analogs is guided by the desire to probe and modulate its biological interactions. Modifications are strategically introduced to the purine (B94841) base or the deoxyribose sugar moiety to understand the structural determinants of its recognition by enzymes and its influence on nucleic acid structure.

Modifications to the purine base of 8-oxo-dAdo are primarily focused on altering its electronic properties, hydrogen bonding capabilities, and steric profile. The C8 position, bearing the oxo group, is a frequent target for modification. For instance, substituting the 8-oxo group with an 8-amino group has been explored. Theoretical calculations suggest that replacing adenine (B156593) with 8-aminoadenine can lead to a strong preferential stabilization of triplex DNA structures over duplexes.

Another strategy involves the introduction of various substituents at the C2 and C8 positions of the adenine ring. A study on 2,8-disubstituted adenine nucleosides as A2A adenosine (B11128) receptor antagonists strategically inverted C2/C8 substituents to mitigate potential steric interactions between the ribose and the receptor. nih.gov This highlights the principle of modulating receptor selectivity through targeted modifications of the purine base.

Furthermore, the synthesis of analogs such as 2-fluoro-8-azaadenosine demonstrates the exploration of isosteric replacements within the purine ring system to alter the electronic distribution and interaction with biological targets. nih.gov

Modifications to the deoxyribose sugar aim to influence the nucleoside's conformation, metabolic stability, and interaction with the phosphate (B84403) backbone. One common modification is the introduction of a fluorine atom at the 2'-position. The synthesis of 2'-fluoro-2'-deoxyguanosine analogs and their corresponding phosphoramidate (B1195095) ProTides has been reported to enhance antiviral activity. researchgate.net This approach can be extrapolated to the design of 8-oxo-dAdo analogs to improve their biological properties.

Synthesis and Characterization of Novel Analogs for Mechanistic Probes

The synthesis of novel 8-oxo-dAdo analogs is essential for their use as mechanistic probes. These synthetic efforts often involve multi-step procedures to introduce specific modifications and protect reactive functional groups.

A reliable method for the synthesis of 2'-deoxy-7,8-dihydro-8-oxoadenosine involves the conversion of 2'-deoxy-8-bromoadenosine to its corresponding 2'-deoxy-8-(benzyloxy) nucleoside, followed by catalytic hydrogenation to introduce the 8-oxo group. The resulting nucleoside can then be converted to its phosphoramidite (B1245037) derivative for incorporation into oligomeric DNA.

The characterization of these novel analogs relies on a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, to confirm their structure and purity.

Stereochemistry plays a pivotal role in the biological activity of nucleoside analogs. The spatial arrangement of substituents on both the purine base and the deoxyribose sugar can significantly influence their interaction with enzymes and nucleic acid structures.

For example, in the synthesis of carbocyclic nucleoside analogs, the D-isomer of carba-dT showed remarkably high activity against a multidrug-resistant HIV-1 strain, while the L-isomer was inactive. frontiersin.org This highlights the stereospecificity of the biological target, in this case, a viral enzyme. While direct studies on the stereoisomers of 8-oxo-dAdo are limited, these findings from related nucleoside analogs underscore the importance of controlling stereochemistry during the design and synthesis of novel probes. The enzyme-catalyzed kinetic resolution is a common strategy to obtain enantiomerically pure building blocks for the synthesis of these stereochemically defined analogs. frontiersin.org

A significant challenge in the use of nucleoside analogs for in vivo research is their metabolic instability and poor cell permeability. To overcome these limitations, prodrug strategies are employed. These strategies involve chemically modifying the nucleoside analog to create a derivative that is inactive but is converted to the active form intracellularly.

One of the most successful approaches is the ProTide technology, which masks the nucleoside monophosphate with an aromatic group and an amino acid ester. This strategy has been effectively used for antiviral nucleosides and can be applied to 8-oxo-dAdo analogs to enhance their delivery and intracellular concentration. researchgate.net The design of such prodrugs aims to improve metabolic stability, for instance, by protecting against degradation by deaminases or phosphorylases. nih.gov

The table below summarizes some common prodrug strategies for nucleoside analogs.

| Prodrug Strategy | Moiety Attached | Rationale |

| ProTide | Phosphoramidate | Bypasses the initial phosphorylation step, enhances cell permeability. |

| Ester Prodrugs | Acyl groups on the sugar | Increases lipophilicity and passive diffusion across cell membranes. |

| Polymeric Prodrugs | Polymer backbone | Enables targeted delivery to specific tissues or cells. nih.gov |

| Lipid Prodrugs | Lipid moieties | Improves oral bioavailability and lymphatic transport. nih.gov |

Structure-Activity Relationship (SAR) Studies in Enzyme Binding and Nucleic Acid Interaction

SAR studies are crucial for understanding how specific structural modifications of 8-oxo-dAdo analogs affect their biological activity. These studies typically involve synthesizing a series of analogs with systematic variations and evaluating their effects on enzyme binding or nucleic acid properties.

For instance, in the context of purine nucleoside phosphorylase (PNP) inhibitors, quantitative structure-activity relationship (QSAR) models have been developed to predict the inhibitory potency of new analogs. researchgate.net These models use descriptors of the chemical structure to correlate with biological activity, guiding the design of more potent inhibitors.

The presence of 8-oxo-dAdo in a DNA sequence can also influence the binding of transcription factors. One study found that while the presence of a bulky 8,5'(S)-cyclo-2'-deoxyadenosine lesion abolished the binding of several transcription factors, 8-oxo-dAdo actually increased the binding of CREB and NFκB to their target DNA sequences. This suggests that the 8-oxo modification can create favorable interactions, potentially through additional hydrogen bonding with the protein.

The following table presents a summary of SAR findings for some 8-substituted adenosine analogs in different biological contexts.

| Analog/Modification | Biological Context | Observed Effect | Reference |

| 8-hydroxyadenosine | RNase L binding | Bound almost as well as the parent compound. | nih.gov |

| 8-mercaptoadenosine | RNase L binding | Markedly decreased binding ability. | nih.gov |

| 8-oxo-dAdo | Transcription Factor Binding (CREB, NFκB) | Increased binding affinity to target DNA. | |

| 2-fluoro-8-azaadenosine | Antineoplastic activity | Showed activity in cell culture screens. | nih.gov |

These SAR studies provide valuable insights into the molecular recognition of 8-oxo-dAdo and its analogs, paving the way for the development of more specific and potent tools for academic research.

Determinants of Recognition by DNA Polymerases and Repair Enzymes

The presence of 7,8-dihydro-8-oxo-2'-deoxyadenosine (8-oxo-dA) in a DNA template strand presents a significant challenge to the cellular machinery responsible for DNA replication and repair. The recognition of this lesion by DNA polymerases and repair enzymes is dictated by specific structural and chemical properties imparted by the C8-oxo modification.

Reactive oxygen species (ROS) can react with 2'-deoxyadenosine (B1664071) in DNA to generate various modifications, with 8-oxo-dA being a primary and stable product. mdpi.comoup.com The introduction of an oxygen atom at the C8 position of the purine ring alters its electronic and steric characteristics, which in turn affects its base-pairing potential. oup.com Unlike standard Watson-Crick base pairing, 8-oxo-dA can adopt a syn conformation around the N-glycosidic bond. This conformation facilitates Hoogsteen-type base pairing with incoming nucleotides during DNA synthesis. mdpi.com

The interaction of DNA polymerases with a template 8-oxo-dA lesion often leads to misincorporation of nucleotides, making it a premutagenic lesion. oup.com Research has shown that when encountered by the replication machinery in mammalian cells, 8-oxo-dA predominantly directs the insertion of deoxycytidine (dC), leading to A→C transversions. oup.com The mutagenic potential, however, appears to be dependent on the surrounding DNA sequence. oup.com While it is a mutagenic lesion, studies comparing it to its guanine (B1146940) counterpart, 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG), have found the mutation frequency of 8-oxo-dA to be at least four times lower. oup.com

The cellular response to 8-oxo-dA is further complicated by the apparent lack of a robust, specific repair mechanism in mammalian cells, in contrast to the well-established Base Excision Repair (BER) pathway that targets 8-oxo-dG. oup.commdpi.com Early studies did not identify any specific DNA glycosylase activity that efficiently excises 8-oxo-dA from the DNA backbone. oup.com This suggests that the lesion may persist in the genome or be repaired by more general pathways like Nucleotide Excision Repair (NER), although with lower efficiency.

| Lesion Property | Finding | Reference |

|---|---|---|

| Primary Mutational Signature | A→C Transversions | oup.com |

| Relative Mutagenicity | At least 4-fold lower than 8-oxo-dG | oup.com |

| Conformational Preference | Adopts syn conformation, allowing Hoogsteen base pairing | mdpi.com |

| Primary Repair Pathway | No specific, high-efficiency repair glycosylase reported; may persist or be repaired by general pathways. | oup.com |

Effects on Receptor Binding and Signaling in Research Models

Beyond its role as a premutagenic lesion, 8-oxo-dA within specific DNA sequences can significantly modulate the binding of proteins, such as transcription factors, thereby influencing gene regulation and cellular signaling. The effect of the lesion is not uniform and depends on the specific protein-DNA interaction being investigated.

Electrophoretic mobility shift assays (EMSA) have been utilized to study the binding of various transcription factors to their target DNA sequences containing an 8-oxo-dA lesion. Research has shown divergent effects on binding activity. For instance, the presence of 8-oxo-dA within their respective recognition sequences had no discernible impact on the binding of Heat Shock Factor 1 (HSF1) and the "architectural" transcription factor High Mobility Group AT-hook 1 (HMGA) when compared to lesion-free DNA. nih.gov

In stark contrast, the binding of other transcription factors was markedly enhanced by the presence of the lesion. Both cAMP Response Element-Binding protein (CREB) and Nuclear Factor-kappa B (NF-κB) exhibited increased binding to their target sequences when an 8-oxo-dA was present. nih.gov Competition assays revealed an approximately two- to three-fold increase in the affinity of both CREB and NF-κB for the 8-oxo-dA-containing DNA. nih.gov

Molecular modeling provides a potential explanation for this enhanced binding. In the case of NF-κB, the modeling suggested that the 8-oxo-dA lesion may form an additional hydrogen bond with the protein, thereby strengthening the protein-DNA interaction. nih.gov This is distinct from other types of oxidative damage, such as 8,5'-cyclo-2'-deoxyadenosine, which severely distort the DNA structure and typically abolish transcription factor binding. nih.gov

While the excised base 8-oxoguanine, along with the repair enzyme OGG1, has been shown to act as a signaling complex to activate small GTPases like Ras, a similar direct signaling role for the excised 8-oxoadenine base has not been as clearly established. tandfonline.comnih.gov The accumulation of 8-oxo-dA has been noted in certain genetic human diseases, suggesting a role in pathogenesis that may extend beyond mutagenesis, but specific signaling pathways triggered by this lesion or its derivatives remain an area for further investigation. mdpi.com

| Transcription Factor | Effect on Binding Activity | Proposed Mechanism | Reference |

|---|---|---|---|

| Heat Shock Factor 1 (HSF1) | No obvious effect | N/A | nih.gov |

| High Mobility Group AT-hook 1 (HMGA) | No obvious effect | N/A | nih.gov |

| cAMP Response Element-Binding protein (CREB) | Increased (~2-3 fold higher affinity) | Enhanced protein-DNA interaction | nih.gov |

| Nuclear Factor-kappa B (NF-κB) | Increased (~2-3 fold higher affinity) | Potential for an additional hydrogen bond between the lesion and the protein | nih.gov |

Advanced Analytical Techniques for Characterization and Detection in Research

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry has become an indispensable tool in the study of DNA adducts due to its high sensitivity, specificity, and ability to provide structural information. nih.gov Coupled with liquid chromatography, it offers a powerful platform for the analysis of modified deoxynucleosides like 2-oxo-2'-deoxyadenosine. nih.govoup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of DNA lesions. wikipedia.orgnih.gov The method involves the enzymatic hydrolysis of DNA into its constituent deoxynucleosides, followed by chromatographic separation and detection by a mass spectrometer. nih.gov For robust quantification, stable isotope-labeled internal standards are added to the sample prior to DNA hydrolysis, enabling the precise measurement of the analyte by isotope dilution. nih.govnih.gov

In the mass spectrometer, adducted 2'-deoxynucleosides typically undergo collision-induced dissociation (CID), resulting in a characteristic cleavage of the glycosidic bond. oup.comoup.com This leads to a neutral loss of the 2'-deoxyribose moiety (116.0473 Da), a transition that can be specifically monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes to enhance sensitivity and selectivity. oup.comspectroscopyonline.com While specific methods for 2-oxo-2'-deoxyadenosine are not as widely published as for its isomer, 8-oxo-2'-deoxyadenosine (B120488) (8-oxodA), the principles are identical. nih.govnih.gov For instance, highly sensitive analyses of oxidative lesions in minute DNA samples, such as mitochondrial DNA from the human retina, have been achieved using liquid chromatography-nanoelectrospray ionization (LC-NSI)-MS/MS. nih.gov

Below is a table outlining typical parameters for an LC-MS/MS method adapted for the quantification of a generic oxidized deoxyadenosine (B7792050) lesion.

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Chromatography | LC System | Ultra High-Pressure Liquid Chromatography (UHPLC) |

| Analytical Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) | |

| Mobile Phase A | 0.1% Formic acid in water | |

| Mobile Phase B | 0.1% Formic acid in methanol (B129727) or acetonitrile | |

| Flow Rate | 200-400 µL/min (standard) or ~300 nL/min (nano-LC) nih.gov | |

| Mass Spectrometry | Ionization Source | Electrospray Ionization (ESI), positive mode |

| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | |

| Precursor Ion [M+H]⁺ | m/z 268.1 (for 2-oxo-2'-deoxyadenosine) | |

| Product Ion | m/z 152.1 (corresponding to the 2-oxoadenine base after loss of deoxyribose) | |

| Quantification | Internal Standard | ¹⁵N₅-labeled 2-oxo-2'-deoxyadenosine |

| Limit of Quantification (LOQ) | Femtomole (fmol) on-column is achievable. nih.govnih.gov |

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides highly accurate mass measurements, typically with sub-parts-per-million (ppm) mass accuracy. mdpi.comnews-medical.net This capability is critical for determining the elemental composition of an unknown compound, thereby facilitating the structural identification of novel metabolites or DNA adducts. news-medical.net

When analyzing complex biological samples, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different exact masses and elemental formulas). news-medical.net In combination with tandem mass spectrometry (HRMS/MS), it allows for detailed fragmentation analysis, providing clues to the molecule's structure. acs.org This approach has been successfully used to characterize various 2'-deoxyadenosine (B1664071) adducts formed from reactions with products of lipid peroxidation. acs.org Data-independent acquisition (DIA) strategies have also been adapted for "DNA adductomics," enabling the screening of a wide range of potential DNA modifications in a single analysis. spectroscopyonline.com

The table below illustrates the power of HRMS to differentiate between two hypothetical isobaric ions.

| Compound | Elemental Formula | Monoisotopic Mass (Da) | Required Mass Resolution |

|---|---|---|---|

| Compound X | C₁₀H₁₃N₅O₃ | 267.10184 | ~45,000 |

| Compound Y | C₁₁H₁₅N₃O₄ | 267.10626 |

Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques provide invaluable information on the structural and dynamic properties of molecules, which is essential for understanding the mechanistic consequences of DNA lesions like 2-oxo-2'-deoxyadenosine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for determining the three-dimensional structure of molecules, including damaged DNA, in solution. nih.govacs.org For a lesion such as 2-oxo-2'-deoxyadenosine incorporated into a DNA duplex, NMR can reveal detailed information about its impact on the local and global DNA conformation. missouristate.edunih.gov

Through various NMR experiments, researchers can analyze parameters like sugar pucker conformation (North vs. South), backbone torsion angles, and the integrity of base pairing and stacking interactions. nih.gov For example, Transferred Nuclear Overhauser Effect (TRNOE) experiments can be used to determine the conformation of a deoxynucleoside when it is bound to a protein, such as a DNA repair enzyme. rsc.org Studies on 2'-deoxyadenosine and its analogues have successfully used NMR to characterize their bound-state conformations, revealing a preference for a South-type sugar pucker. rsc.orgnih.gov

The following table summarizes key NMR parameters and their structural implications for a deoxynucleoside within a DNA strand.

| NMR Parameter | Information Provided | Structural Interpretation |

|---|---|---|

| Chemical Shifts (¹H, ¹³C, ³¹P) | Local electronic environment of nuclei. | Changes can indicate altered base stacking, hydrogen bonding, or backbone conformation. missouristate.edu |

| Scalar Coupling Constants (J-couplings) | Torsion angles between coupled nuclei. | Used to determine sugar pucker conformation (e.g., C2'-endo or South vs. C3'-endo or North). nih.gov |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (< 5 Å). | Provides distance constraints for 3D structure calculation, defines glycosidic bond angle (syn/anti). nih.gov |

UV-Vis spectroscopy is a widely used technique to assess the thermodynamic stability of DNA duplexes. thermofisher.comlabroots.com The process of DNA denaturation, or "melting," from a double-stranded to a single-stranded state can be monitored by measuring the absorbance of UV light at 260 nm as a function of temperature. walisongo.ac.id As the duplex melts, the absorbance increases, an effect known as hyperchromicity. thermofisher.com

The temperature at which half of the DNA is denatured is defined as the melting temperature (Tm). labroots.com The presence of a DNA lesion like 2-oxo-2'-deoxyadenosine can disrupt base pairing and stacking, leading to a decrease in the Tm, which reflects the destabilizing effect of the adduct on the DNA duplex. walisongo.ac.id Comparing the Tm of a lesion-containing duplex to that of an unmodified control duplex provides a quantitative measure of this destabilization. researchgate.net

The table below provides hypothetical data from a UV melting experiment.

| DNA Duplex | Description | Melting Temperature (Tm) | ΔTm (vs. Control) |

|---|---|---|---|

| Control Duplex | Fully complementary 20-mer sequence. | 65.0 °C | - |

| Lesion Duplex | Control sequence with a single internal 2-oxo-2'-deoxyadenosine lesion. | 59.5 °C | -5.5 °C |

| Mismatch Duplex | Control sequence with a single internal A:C mismatch. | 58.0 °C | -7.0 °C |

Immunological Assays for Specific Lesion Detection

Immunological assays utilize antibodies that specifically recognize and bind to a particular chemical structure, such as a DNA lesion. mdpi.com Techniques like the enzyme-linked immunosorbent assay (ELISA) can be highly sensitive for detecting specific DNA adducts in biological samples. wikipedia.orgamegroups.org

The development of a highly specific monoclonal antibody is the cornerstone of a reliable immunological assay. woah.org Recently, a monoclonal antibody (designated 6E4) was developed with exquisite specificity for 8-oxo-adenosine (8-oxoA). nih.gov In characterization studies, this antibody showed high affinity for 8-oxoA but, importantly, demonstrated no cross-reactivity with a panel of other modified nucleosides, including adenine (B156593), 8-oxo-guanine, and 2-oxo-adenosine. nih.gov This finding highlights both the high degree of specificity that can be achieved with monoclonal antibodies and the current challenge, as it indicates that an antibody for 8-oxoA would not be suitable for detecting 2-oxo-2'-deoxyadenosine, necessitating the development of a separate, dedicated antibody for this specific lesion.

The table below summarizes the characteristics of a hypothetical monoclonal antibody for a DNA lesion.

| Characteristic | Description |

|---|---|

| Assay Type | Competitive Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov |

| Target Antigen | 2-oxo-2'-deoxyadenosine. |

| Specificity | High affinity for the target lesion with minimal to no cross-reactivity with unmodified deoxynucleosides (dA, dG, dC, dT) or other related lesions (e.g., 8-oxo-2'-deoxyadenosine). nih.gov |

| Application | Quantification of 2-oxo-2'-deoxyadenosine in isolated DNA; immunohistochemistry for in-situ localization in tissues. |

| Advantages | High sensitivity, high throughput, does not require expensive equipment like a mass spectrometer. |

| Limitations | Potential for context-dependent recognition (e.g., single- vs. double-stranded DNA), risk of cross-reactivity if antibody is not perfectly specific. mdpi.com |

Development and Application of Monoclonal Antibodies (e.g., ELISA)

The development of monoclonal antibodies (mAbs) with high specificity for modified nucleosides has revolutionized the detection of DNA damage. While specific monoclonal antibodies for 2'-deoxy-2,3-dihydro-2-oxo-adenosine are not widely documented in publicly available research, the principles of their development and application can be understood from studies on analogous oxidized purine (B94841) nucleosides, such as 8-oxo-2'-deoxyguanosine (8-oxo-dG) and 8-oxo-2'-deoxyadenosine (8-oxo-dA).

The process begins with the synthesis of an immunogen. Typically, the target nucleoside is conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), to elicit a robust immune response in an animal model, usually a mouse. Following immunization, antibody-producing B-cells are harvested from the spleen and fused with myeloma cells to create hybridoma cell lines. These hybridomas are then screened to identify clones that produce monoclonal antibodies with high affinity and specificity for the target molecule.

Once a suitable monoclonal antibody has been identified, it can be employed in a variety of immunoassay formats, with the enzyme-linked immunosorbent assay (ELISA) being one of the most common. bio-rad-antibodies.com Competitive ELISA is a frequently used format for the detection of small molecules like modified nucleosides. In this setup, the target nucleoside in a sample competes with a labeled version of the nucleoside for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target nucleoside in the sample.

The utility of this approach has been demonstrated in the development of ELISA kits for 8-oxo-dG, which is a well-established biomarker for oxidative stress. rndsystems.com These kits are capable of detecting 8-oxo-dG in various biological samples, including plasma, urine, and saliva. rndsystems.com The principles underlying these assays are directly applicable to the development of similar diagnostic tools for other modified nucleosides, including 2'-deoxy-2,3-dihydro-2-oxo-adenosine.

A critical aspect of developing a reliable ELISA is the characterization of the monoclonal antibody's specificity. Cross-reactivity with structurally similar molecules must be thoroughly assessed. For instance, a monoclonal antibody developed for an oxidized adenosine (B11128) derivative should be tested against normal adenosine and other modified purines to ensure that it specifically recognizes the intended target.

| Assay Parameter | Description | Typical Application |

| Antibody Specificity | The ability of the antibody to bind exclusively to the target modified nucleoside. | Crucial for distinguishing between different forms of DNA damage. |

| Sensitivity (Detection Limit) | The lowest concentration of the target nucleoside that can be reliably detected. | Important for analyzing samples with low levels of DNA damage. |

| Assay Range | The concentration range over which the assay is accurate and precise. | Defines the useful quantitative range of the ELISA. |

| Sample Type | The biological matrices in which the assay has been validated (e.g., urine, plasma, DNA hydrolysates). | Determines the applicability of the assay to different research questions. |

This table is interactive. Click on the headers to learn more about each parameter.

Immunoaffinity Purification in Research Contexts

Immunoaffinity purification is a powerful technique that utilizes the high specificity of monoclonal antibodies to isolate target molecules from complex biological mixtures. upenn.edu In the context of DNA damage research, immunoaffinity columns are prepared by covalently coupling a monoclonal antibody specific for a particular modified nucleoside, such as an oxidized deoxyadenosine derivative, to a solid support matrix.

When a biological sample, such as a hydrolysate of DNA, is passed through the column, the target modified nucleoside is selectively retained by the antibody, while other components of the mixture pass through. The captured nucleoside can then be eluted from the column using conditions that disrupt the antibody-antigen interaction, such as a change in pH or the use of a chaotropic agent. The purified fraction can then be subjected to further analysis by highly sensitive techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov

This two-step approach, combining immunoaffinity purification with HPLC-MS/MS, offers a significant advantage in terms of both sensitivity and specificity. The immunoaffinity step enriches the sample for the target analyte, thereby increasing the concentration and removing potentially interfering substances. This allows for the detection of very low levels of modified nucleosides that might otherwise be undetectable in a complex biological matrix.

Research on various oxidized purine deoxynucleosides has successfully employed this strategy. nih.govresearchgate.net For example, the development of protocols for the quantification of purine 5',8-cyclo-2'-deoxynucleosides in oxidized DNA has benefited from such enrichment techniques. nih.govfrontiersin.orgresearchgate.net These methods allow for the robust measurement of these lesions, which are considered important biomarkers of oxidative stress.

| Technique | Principle | Advantages in Oxidized Nucleoside Research |

| Immunoaffinity Chromatography | Selective capture of the target molecule by a specific antibody immobilized on a solid support. | High specificity, enrichment of low-abundance analytes, removal of interfering substances. |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential interactions with a stationary phase. | High-resolution separation of structurally similar nucleosides. |

| Tandem Mass Spectrometry (MS/MS) | Highly sensitive and specific detection and quantification based on mass-to-charge ratio and fragmentation patterns. | Unambiguous identification and accurate quantification of the target molecule. |

This table provides an overview of the techniques often used in conjunction with immunoaffinity purification for the analysis of modified nucleosides.

Future Directions and Emerging Research Avenues

Elucidating Unexplored Biochemical Pathways of Formation and Degradation

A fundamental area of future research lies in fully mapping the biochemical pathways that lead to the formation of 2-oxo-dA and its subsequent degradation or repair.

Formation: The primary mechanism for the formation of 2-oxo-dA is the reaction of 2'-deoxyadenosine (B1664071) with reactive oxygen species (ROS). nih.gov ROS, such as the hydroxyl radical (•OH), are generated during normal cellular metabolism and by exogenous factors like ionizing radiation. mdpi.comnih.gov The Fenton reaction, involving hydrogen peroxide and ferrous ions, is a key source of these highly reactive radicals in the cell. nih.govnih.gov While it is established that 2-oxo-dA (also referred to as 2-hydroxy-2'-deoxyadenosine or 2-OHdAdo) is a product of this radical oxidation, it is considered a minor product compared to 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxodA). nih.gov Future studies should focus on identifying specific cellular conditions or types of oxidative stress that might favor the formation of 2-oxo-dA over other adenine (B156593) lesions. Investigating the formation of 2-oxo-dA within different genomic contexts and its potential generation within the free nucleotide pool (as 2-oxo-dATP) are critical unexplored areas.

Degradation: The cellular defense against lesions like 2-oxo-dA involves two main strategies: sanitizing the nucleotide pool and repairing the lesion once it is incorporated into DNA. The human MutT homolog 1 (MTH1) protein is known to hydrolyze the triphosphate form, 2-oxo-dATP, thereby preventing its incorporation during DNA replication. nih.govresearchgate.net This represents a crucial preventative degradation pathway.

Once 2-oxo-dA is present in the DNA strand, it is presumed to be removed by the Base Excision Repair (BER) pathway, which is responsible for repairing small, non-helix-distorting lesions. nih.gov This pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. While the enzymes that repair 8-oxodG (e.g., OGG1) are well-characterized, the specific glycosylases that recognize 2-oxo-dA in human cells are not yet fully identified. mdpi.com Future research must focus on identifying and characterizing these enzymes to understand the efficiency and fidelity of 2-oxo-dA repair.

| Pathway Component | Function | Key Research Questions |

| Formation | Generation of 2-oxo-dA via ROS | What specific types of ROS preferentially form 2-oxo-dA? Are there cellular states (e.g., hypoxia, inflammation) that increase its formation rate? |

| Degradation (Pool) | Hydrolysis of 2-oxo-dATP by MTH1 | Are there other "nucleotide pool sanitizing" enzymes that can act on 2-oxo-dATP? How is MTH1 activity towards 2-oxo-dATP regulated? |

| Degradation (DNA) | Removal of 2-oxo-dA from DNA via BER | Which specific DNA glycosylase(s) recognize and excise 2-oxo-dA? What is the efficiency of this repair process in different genomic regions? |

Developing Advanced Biosensors and Detection Tools for Research

Progress in understanding the biological roles of 2-oxo-dA is critically dependent on the development of highly sensitive and specific detection methods.

Current gold-standard techniques for quantifying oxidative DNA lesions, including 2-oxo-dA, often rely on High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.govnih.gov This method offers high specificity and allows for the simultaneous detection of multiple DNA adducts, but it requires DNA hydrolysis, which can introduce artifacts, and specialized equipment. nih.govnih.gov

Emerging research is focused on developing novel biosensors that can detect 2-oxo-dA in situ or with higher throughput. Key areas of development include:

Electrochemical Biosensors: These sensors utilize electrodes modified with materials that can selectively interact with and oxidize purine (B94841) derivatives. nih.govresearchgate.net Future work could focus on creating electrode surfaces functionalized with specific recognition elements (e.g., aptamers or synthetic antibodies) for 2-oxo-dA, enabling rapid and sensitive detection in biological fluids or DNA samples.

Antibody-Based Assays: The development of monoclonal antibodies with high affinity and specificity for 2-oxo-dA would enable its detection through techniques like immunofluorescence microscopy and enzyme-linked immunosorbent assays (ELISAs). mdpi.com This would allow for the visualization of lesion distribution within cells and tissues, providing valuable spatial information.

Nanopore Sequencing: This cutting-edge technology allows for the direct detection of modified bases as a single DNA molecule passes through a nanopore. trilinkbiotech.com By training algorithms to recognize the unique electrical signal disruption caused by 2-oxo-dA, this method could provide single-nucleotide resolution mapping of the lesion across the entire genome.